

Propylthiouracil-d5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: *Propylthiouracil-d5*

Cat. No.: *B563499*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for **Propylthiouracil-d5**. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this isotopically labeled compound. **Propylthiouracil-d5** serves as an indispensable internal standard for the quantitative analysis of propylthiouracil, a medication used to manage hyperthyroidism, in various biological matrices.

Quantitative Data Summary

A Certificate of Analysis for **Propylthiouracil-d5** quantifies its identity, purity, and quality. The following tables summarize the key data points typically presented.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Propylthiouracil-d5
CAS Number	1189423-94-6
Chemical Formula	C ₇ H ₅ D ₅ N ₂ OS
Molecular Weight	175.27 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage Condition	-20°C, protected from light

Table 2: Analytical Data

Test	Method	Result	Specification
Purity (HPLC)	HPLC-UV	≥98%	≥98%
Chemical Identity (¹ H NMR)	¹ H NMR Spectroscopy	Conforms to structure	Conforms to structure
Mass Identity (MS)	Mass Spectrometry	Conforms to structure	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥99 atom % D	≥98 atom % D
Residual Solvents	GC-HS	Complies with USP <467>	Complies with USP <467>
Loss on Drying	TGA	≤0.5%	≤1.0%

Experimental Protocols

The analytical methods employed to generate the data on a Certificate of Analysis are critical for ensuring the quality and reliability of the material. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Propylthiouracil-d5** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Autosampler and data acquisition software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. Degas the mobile phase before use.
- **Standard Preparation:** Accurately weigh and dissolve a known amount of **Propylthiouracil-d5** reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
- **Sample Preparation:** Accurately weigh and dissolve the **Propylthiouracil-d5** sample in the mobile phase to a concentration similar to the working standards.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Column Temperature: 25°C
- UV Detection Wavelength: 275 nm
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Calculation: The purity is calculated by the area normalization method, where the peak area of **Propylthiouracil-d5** is expressed as a percentage of the total peak area of all components in the chromatogram.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity

Objective: To confirm the chemical structure of **Propylthiouracil-d5**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Reagents:

- Deuterated solvent (e.g., DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve a small amount of the **Propylthiouracil-d5** sample in the deuterated solvent in an NMR tube. Add a small amount of TMS.
- Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include:
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 16-64 (to achieve adequate signal-to-noise)

- Relaxation Delay: 1-5 seconds
- Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns to confirm the expected structure of **Propylthiouracil-d5**. The absence of proton signals at the deuterated positions confirms successful labeling.

Mass Spectrometry (MS) for Mass Identity and Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic purity of **Propylthiouracil-d5**.

Instrumentation:

- Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)

Reagents:

- Methanol or acetonitrile (LC-MS grade)
- Formic acid or ammonium formate (for enhancing ionization)

Procedure:

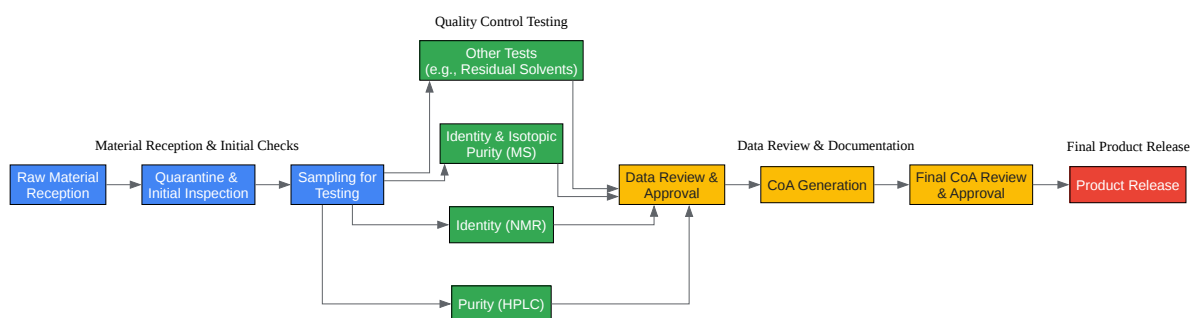
- Sample Preparation: Prepare a dilute solution of the **Propylthiouracil-d5** sample in an appropriate solvent.
- Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: A range that includes the expected m/z of the molecular ion.

- Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of **Propylthiouracil-d5** ($[M+H]^+$ or $[M-H]^-$). The isotopic distribution pattern is analyzed to confirm the level of deuterium incorporation.[4]

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow for the generation of a Certificate of Analysis for a certified reference material like **Propylthiouracil-d5**.



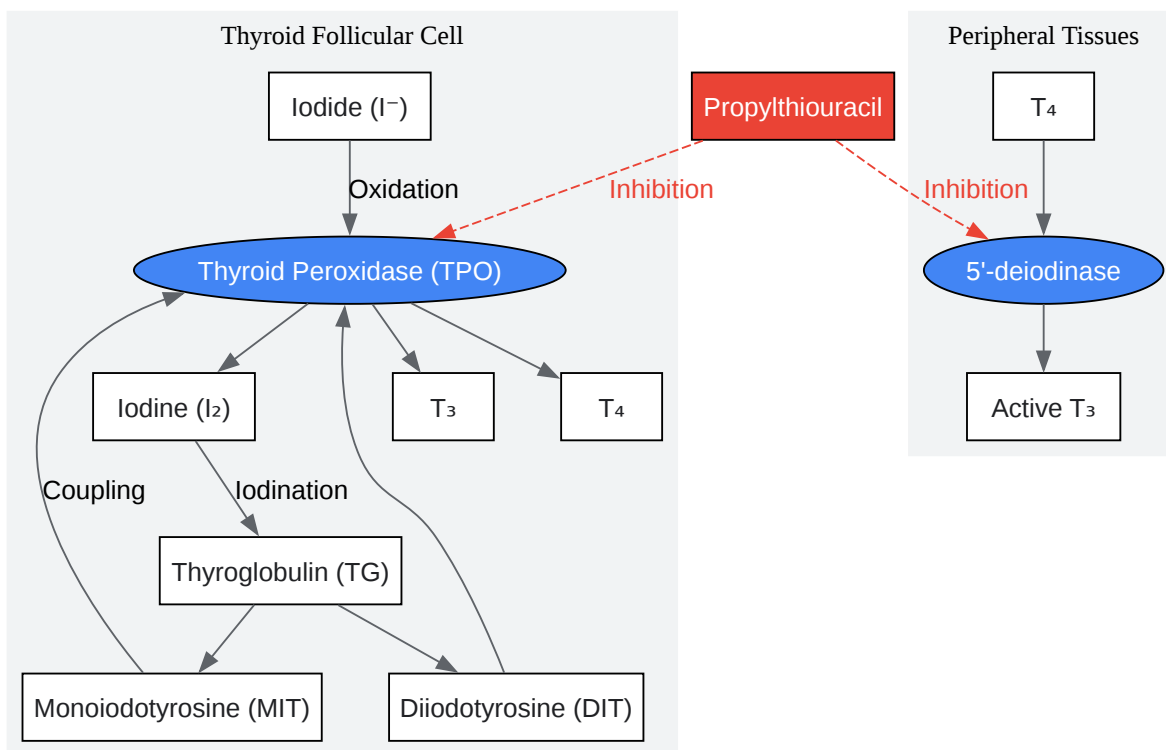
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Certificate of Analysis Generation Workflow.

Propylthiouracil Mechanism of Action

Propylthiouracil exerts its therapeutic effect by inhibiting key steps in the synthesis of thyroid hormones. This diagram illustrates the signaling pathway and the points of inhibition by

propylthiouracil.[5][6][7]



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